molecular formula C8H8N2O B125101 5-Hydroxy-6-methylbenzimidazole CAS No. 150956-59-5

5-Hydroxy-6-methylbenzimidazole

Cat. No. B125101
M. Wt: 148.16 g/mol
InChI Key: OGWAVYOQIIYPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-6-methylbenzimidazole is a compound that has been studied in the context of its role in the biosynthesis of vitamin B12. It is considered a precursor to 5,6-dimethylbenzimidazole, a component of vitamin B12, as demonstrated in the transformation processes observed in Eubacterium limosum . This compound is also related to other benzimidazole derivatives that have been synthesized and evaluated for various applications, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 5-Hydroxy-6-methylbenzimidazole-related compounds has been explored in several studies. For instance, protected 5-hydroxymethyl-2-cyanomethylbenzimidazole, a derivative expected to be useful for creating new functional molecules, was synthesized from 3,4-diaminobenzoic acid . Additionally, novel unsymmetric bisbenzimidazoles were synthesized using chloroacetic acid, p-hydroxyl aromatic aldehydes, and aromatic diamines, providing new methods for creating benzimidazole derivatives .

Molecular Structure Analysis

While the specific molecular structure analysis of 5-Hydroxy-6-methylbenzimidazole is not detailed in the provided papers, related compounds such as methyl 4-hydroxybenzoate have been analyzed using single crystal X-ray structure determination and Hirshfeld surface analysis to understand intermolecular interactions and crystal packing . These techniques could potentially be applied to 5-Hydroxy-6-methylbenzimidazole for a detailed understanding of its structure.

Chemical Reactions Analysis

The transformation of 5-Hydroxy-6-methylbenzimidazole into various cobamides has been observed in Eubacterium limosum, indicating its role in the biosynthesis of vitamin B12 . Additionally, the methylation of 5-hydroxybenzimidazole to 5-methoxybenzimidazole in Clostridium thermoaceticum suggests a precursor function of hydroxybenzimidazoles in the biosynthesis of methoxybenzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-6-methylbenzimidazole itself are not directly discussed in the provided papers. However, studies on related benzimidazole compounds have examined properties such as basicity and the effects of substituents on the basicity of the nitrogen atoms within the heterocycle . These findings can provide insights into the behavior of 5-Hydroxy-6-methylbenzimidazole in various environments and its potential reactivity.

Scientific Research Applications

Role in Vitamin B12 Biosynthesis

5-Hydroxy-6-methylbenzimidazole plays a crucial role in the biosynthesis of vitamin B12 in anaerobic bacteria. Research indicates that it acts as a precursor for the 5,6-dimethylbenzimidazole moiety of vitamin B12. Experiments with Eubacterium limosum have shown that this compound, along with its derivatives, is transformed into vitamin B12, suggesting a regiospecific transformation process in the biosynthesis pathway (Schulze, Vogler, & Renz, 1998). Further studies confirmed these findings, adding more detail to the proposed biosynthesis mechanism of vitamin B12 via 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole (Renz, Endres, Kurz, & Marquart, 1993).

Enhancing Influenza Virus Multiplication

Benzimidazole derivatives, including 5-hydroxy-6-methylbenzimidazole, have been explored for their activity in enhancing influenza virus multiplication. Research conducted in the 1970s compared the enhancing activity of various polyhydroxyalkyl-benzimidazoles on influenza virus yield, indicating potential applications in virology research (Tamm, 1973).

Ferroelectricity and Antiferroelectricity

Research on benzimidazoles, including 5-hydroxy-6-methylbenzimidazole, has also delved into their properties related to ferroelectricity and antiferroelectricity. These studies are significant for understanding the electrical properties of these compounds and their potential application in electronic devices (Horiuchi et al., 2012).

Future Directions

The future directions for research on benzimidazole derivatives like 5-Hydroxy-6-methylbenzimidazole could involve further exploration of their synthesis, chemical reactions, and potential applications .

properties

IUPAC Name

6-methyl-1H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-6-7(3-8(5)11)10-4-9-6/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWAVYOQIIYPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164661
Record name 5-Hydroxy-6-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6-methylbenzimidazole

CAS RN

150956-59-5
Record name 5-Hydroxy-6-methylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150956595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-6-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-6-methylbenzimidazole
Reactant of Route 2
5-Hydroxy-6-methylbenzimidazole
Reactant of Route 3
5-Hydroxy-6-methylbenzimidazole
Reactant of Route 4
5-Hydroxy-6-methylbenzimidazole
Reactant of Route 5
5-Hydroxy-6-methylbenzimidazole
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-6-methylbenzimidazole

Citations

For This Compound
35
Citations
P Renz, B ENDRES, B KURZ… - European journal of …, 1993 - Wiley Online Library
… that the transformation of 5-hydroxybenzimidazole proceeds via 5-hydroxy-6-methylbenzimidazole. Part of this compound may escape further transformation by being methylated and …
Number of citations: 24 febs.onlinelibrary.wiley.com
B Schulze, B Vogler, P Renz - European journal of biochemistry, 1998 - Wiley Online Library
… presence of 5-hydroxy-6methylbenzimidazole and L-[… 5-hydroxy-6-methylbenzimidazole into the base moiety of vitamin B12 occurs regiospecifically. 5-Hydroxy-6-methylbenzimidazole-…
Number of citations: 16 febs.onlinelibrary.wiley.com
B Schulze, D Ruoff, B Volger, P Renz - Biological chemistry Hoppe …, 1994 - europepmc.org
The transformation of [1-15N] 5-hydroxybenzimidazole and [1-15N] 5-hydroxy-6-methylbenzimidazole into the 5, 6-dimethylbenzimidazole moiety of vitamin B12 by Eubacterium …
Number of citations: 4 europepmc.org
Y Mathur, S Sreyas, PM Datar, MB Sathian… - Journal of Biological …, 2020 - ASBMB
Vitamin B 12 and other cobamides are essential cofactors required by many organisms and are synthesized by a subset of prokaryotes via distinct aerobic and anaerobic routes. The …
Number of citations: 7 www.jbc.org
P Renz - Vitamin B, 2007 - books.google.com
… In the presence of HBI or 5-hydroxy-6-methylbenzimidazole the de novo biosynthesis of … ] HBI or [l-'5N] 5-hydroxy-6-methylbenzimidazole the vitamin B12 was exclusively lsN-labelled at …
Number of citations: 7 books.google.com
A Kasza, M Bugno, A Koj - BIOLOGICAL CHEMISTRY HOPPE …, 1994 - degruyter.com
… Since we were now able to synthesize also 1-15N-labeled 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole, we used these compounds to study the question whether in …
Number of citations: 16 www.degruyter.com
AB Hazra, AW Han, AP Mehta… - Proceedings of the …, 2015 - National Acad Sciences
… Transformation of 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole into 5,6-dimethylbenzimidazole in Eubacterium limosum. Eur J Biochem 217, 1117–1121 (1993). …
Number of citations: 106 www.pnas.org
B Endres, A Würfel, B Vogler, P Renz - 1995 - degruyter.com
… Recently we found that 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole are … Transformation of 5hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole into 5,6-…
Number of citations: 7 www.degruyter.com
AP Mehta, SH Abdelwahed, MK Fenwick… - Journal of the …, 2015 - ACS Publications
… 5-Hydroxybenzimidazole (HBI) and 5-hydroxy-6-methylbenzimidazole have been identified … 5-Hydroxybenzimidazole (HBI) and 5-hydroxy-6-methylbenzimidazole have been identified …
Number of citations: 31 pubs.acs.org
B Keck, M Munder, P Renz - Archives of microbiology, 1998 - Springer
… Transformation of 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole into 5,6dimethylbenzimidazole in Eubacterium limosum. Eur J Biochem 217:1117–1121 …
Number of citations: 38 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.